BenchChemオンラインストアへようこそ!

Stachybocin A

Endothelin receptor antagonist ETA/ETB selectivity cardiovascular pharmacology

Stachybocin A (CAS 158827-60-2, C52H70N2O10, MW 883.12) is a dimeric phenylspirodrimane meroterpenoid isolated from the fungus Stachybotrys sp. M6222.

Molecular Formula C52H70N2O10
Molecular Weight 883.1 g/mol
Cat. No. B1247166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachybocin A
Synonymsstachybocin A
STB A
Molecular FormulaC52H70N2O10
Molecular Weight883.1 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)CCCCC(C(=O)O)N6CC7=C8C(=C(C=C7C6=O)O)CC9(O8)C(CCC1C9(CCC(C1(C)C)O)C)C)O)C)O)(C)C
InChIInChI=1S/C52H70N2O10/c1-27-12-14-38-47(3,4)40(57)16-18-49(38,7)51(27)23-31-36(55)21-29-33(42(31)63-51)25-53(44(29)59)20-10-9-11-35(46(61)62)54-26-34-30(45(54)60)22-37(56)32-24-52(64-43(32)34)28(2)13-15-39-48(5,6)41(58)17-19-50(39,52)8/h21-22,27-28,35,38-41,55-58H,9-20,23-26H2,1-8H3,(H,61,62)/t27-,28-,35+,38?,39?,40-,41-,49+,50+,51-,52-/m1/s1
InChIKeyOWEVPGFDPBONOA-JGNXWTFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stachybocin A for Research Procurement: A Dimeric Phenylspirodrimane with Multi-Target Pharmacological Differentiation


Stachybocin A (CAS 158827-60-2, C52H70N2O10, MW 883.12) is a dimeric phenylspirodrimane meroterpenoid isolated from the fungus Stachybotrys sp. M6222 [1]. Its structure comprises two identical spirobenzofuran–decalin units connected via a lysine residue, distinguishing it from the monohydroxylated congeners stachybocin B and C [2]. Originally identified as an endothelin (ET) receptor antagonist [1], stachybocin A has subsequently demonstrated hNaV 1.2 channel inhibition, PTP1B inhibition, NMDA receptor antagonism, anti-inflammatory activity, and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [3][4].

Why Stachybocin B or C Cannot Substitute for Stachybocin A in Focused Research Applications


Although stachybocins A, B, and C share the same dimeric phenylspirodrimane scaffold, the structural distinction is critical: stachybocin A (C52H70N2O10) lacks the additional hydroxyl group present on one decalin unit in stachybocins B and C (C52H70N2O11) [1]. This single hydroxylation difference translates into quantifiably divergent endothelin receptor subtype selectivity profiles, with stachybocin A exhibiting 17% greater potency at human ETB receptors than stachybocin B and 16% greater than stachybocin C . Furthermore, stachybocin A demonstrates a multi-target pharmacology (hNaV 1.2, PTP1B, NMDA receptor, anti-inflammatory, anti-MRSA) that has not been systematically characterized for stachybocins B and C, meaning substitution with B or C forfeits access to this broader activity landscape [2][3].

Stachybocin A Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Endothelin Receptor Subtype Selectivity: Stachybocin A vs. B vs. C in Competitive Radioligand Binding

In a competitive binding assay using 125I-ET-1, stachybocin A exhibits the highest potency at the human ETB receptor (IC50 = 7.9 × 10⁻⁶ M) among the three congeners, outperforming stachybocin B (IC50 = 9.5 × 10⁻⁶ M) by 17% and stachybocin C (IC50 = 9.4 × 10⁻⁶ M) by 16% . At the rat ETA receptor, stachybocin A (IC50 = 2.3 × 10⁻⁵ M) is 18% more potent than stachybocin B (2.8 × 10⁻⁵ M) and 21% more potent than stachybocin C (2.9 × 10⁻⁵ M). At human ETA receptors, potency differences narrow: stachybocin A (1.3 × 10⁻⁵ M), B (1.2 × 10⁻⁵ M), and C (1.5 × 10⁻⁵ M) .

Endothelin receptor antagonist ETA/ETB selectivity cardiovascular pharmacology radioreceptor binding assay

Anti-MRSA Activity: Stachybocin A vs. Stachybocin B vs. Chloramphenicol in Gram-Positive Pathogen Panel

Against methicillin-resistant Staphylococcus aureus (MRSA), stachybocin A achieved an IC50 of 3.71 (±0.22) µM, marginally surpassing stachybocin B (IC50 = 3.94 ± 0.53 µM) and approaching the clinical comparator chloramphenicol (IC50 = 2.46 ± 0.4 µM) [1]. Across the broader Gram-positive panel, stachybocin A (IC50 = 2.03 ± 0.23 µM against B. subtilis; 2.84 ± 0.35 µM against S. epidermidis) and stachybocin B (1.77 ± 0.32 µM; 4.44 ± 0.28 µM) showed comparable potency, both within the same order of magnitude as chloramphenicol (1.45 ± 0.13 µM; 1.81 ± 0.04 µM) [1]. Notably, neither stachybocin A nor B exhibited cytotoxicity against NIH-3T3 or HepG2 cell lines (IC50 > 50 µM for both), whereas ilicicolin B showed measurable cytotoxicity (NIH-3T3 IC50 = 30.00 ± 1.20 µM), indicating a superior selectivity window for the stachybocins [1].

MRSA antibacterial Staphylococcus aureus spirocyclic drimane antimicrobial resistance

hNaV 1.2 Channel Inhibition: Stachybocin A Outperforms Synthetic Phenylspirodrimane Lactam Analogs

In patch-clamp whole-cell recordings of the inactivated state of human NaV 1.2 channels, stachybocin A (compound 1) displayed an IC50 of 0.22 µmol/L, representing a 9.5-fold potency advantage over compound 17 (IC50 = 2.08 µmol/L) and a 2.4-fold advantage over compound 24 (IC50 = 0.53 µmol/L) within the same synthetic phenylspirodrimane lactam library [1]. All three compounds were tested at a concentration of 10 µmol/L under identical conditions, confirming that the dimeric lysine-linked scaffold of stachybocin A is intrinsically more favorable for hNaV 1.2 inhibition than monomeric or alternatively N-substituted dimeric analogs [1].

hNaV 1.2 sodium channel antiepileptic pain phenylspirodrimane lactam

PTP1B Inhibition: Stachybocin A Surpasses Reference Inhibitor CCF06240

Stachybocin A inhibited protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 1.32 µmol/L, exceeding the potency of the positive control inhibitor CCF06240 (IC50 = 1.70 µmol/L) by 22% in the same enzymatic assay [1]. PTP1B is a validated therapeutic target for type 2 diabetes and obesity, and this level of activity positions stachybocin A as a structurally novel, dimeric meroterpenoid scaffold for PTP1B inhibitor development, distinct from the difluoromethylphosphonate-based chemotypes represented by CCF06240 [1].

PTP1B inhibitor diabetes obesity protein tyrosine phosphatase metabolic disease

Biosynthetic Production Scalability: Engineered Yield Far Exceeds Natural Isolation Titers

An engineered non-enzymatic diversification strategy employing precursor-directed biosynthesis in Stachybotrys chartarum achieved a production yield of 18.7 mg of stachybocin A per gram of cell dry weight [1]. This represents a transformative advance over natural isolation yields, which are reported to be too low for practical drug development [2]. For comparison, the original isolation from Stachybotrys sp. M6222 required large-scale fermentation followed by multi-step extraction and column chromatography with no reported quantitative yield [3]. The 18.7 mg/g CDW yield is among the highest reported for any dimeric phenylspirodrimane and enables semi-synthetic access to stachybocin A at scales sufficient for in vivo pharmacology studies [1].

biosynthesis meroterpenoid fermentation yield non-enzymatic diversification process chemistry

Anti-Inflammatory Activity: LPS-Induced TNF-α Suppression Compared to Dexamethasone

Stachybocin A suppressed lipopolysaccharide (LPS)-induced TNF-α production in RAW264.7 murine macrophages with an IC50 of 3.86 µmol/L [1]. While less potent than the clinical corticosteroid dexamethasone (IC50 = 0.048 µmol/L), this activity is mechanistically significant: stachybocin A achieves TNF-α suppression through a non-steroidal mechanism, distinguishing it from glucocorticoid receptor-mediated anti-inflammatory agents. The combination of anti-inflammatory activity with hNaV 1.2 inhibition and NMDA receptor antagonism [1] suggests potential utility in neuroinflammatory pain models where dual ion channel and cytokine modulation is desirable [2].

Anti-inflammatory TNF-α RAW264.7 LPS immunomodulation

Optimal Research and Procurement Application Scenarios for Stachybocin A


Endothelin Receptor Subtype Selectivity Profiling in Cardiovascular Pharmacology

Stachybocin A is the preferred chemical probe among the natural stachybocin congeners for ETB receptor-focused studies, exhibiting the highest potency at human ETB (IC50 = 7.9 × 10⁻⁶ M) and providing a superior ETB/ETA selectivity ratio for functional profiling of endothelin receptor subtypes in vascular smooth muscle and endothelial cell models .

Anti-MRSA Lead Optimization with Favorable Mammalian Cytotoxicity Selectivity

For antibacterial discovery programs targeting drug-resistant Gram-positive pathogens, stachybocin A offers a differentiated safety profile: it achieves anti-MRSA activity (IC50 = 3.71 µM) approaching chloramphenicol levels (2.46 µM) while maintaining no detectable cytotoxicity against NIH-3T3 and HepG2 cells (IC50 > 50 µM), in contrast to the cytotoxic sesquiterpene ilicicolin B [1].

NaV 1.2-Mediated Neurological Disorder Models (Epilepsy, Inflammatory Pain)

As the most potent phenylspirodrimane lactam inhibitor of inactivated-state hNaV 1.2 channels (IC50 = 0.22 µmol/L), stachybocin A is the logical starting point for structure-activity relationship campaigns targeting NaV 1.2-dependent hyperexcitability disorders. Its concurrent PTP1B inhibition and anti-inflammatory activity make it particularly suited for neuroinflammatory pain models where multi-target engagement is hypothesized to confer therapeutic advantage [2].

Scalable Biosynthetic Production for In Vivo Proof-of-Concept Studies

Research groups requiring multi-milligram to gram quantities of stachybocin A for in vivo pharmacology should prioritize sourcing from engineered biosynthetic production (demonstrated at 18.7 mg/g CDW) rather than relying on low-yield natural isolation. This yield benchmark makes contract fermentation a viable procurement strategy for preclinical development, a critical advantage over analogs lacking demonstrated scalable production routes [2][3].

Quote Request

Request a Quote for Stachybocin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.